3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(pyridin-4-yloxy)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-Chloro-3-(trifluoromethyl)phenyl]-1-[4-(pyridin-4-yloxy)phenyl]urea (CTPU) is a novel compound that has been developed for use in a variety of scientific research applications. It has been studied for its potential in a range of biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(pyridin-4-yloxy)phenyl]urea has been studied for its potential in a range of scientific research applications. It has been found to have potential applications in the fields of drug discovery, drug delivery, and biotechnology. In particular, this compound has been studied for its ability to modulate the activity of enzymes and proteins involved in disease processes, such as cancer and inflammation. Additionally, this compound has been studied for its ability to interact with receptors on the surface of cells, and its potential to act as a pro-drug for the delivery of therapeutic agents.
Wirkmechanismus
The mechanism of action of 3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(pyridin-4-yloxy)phenyl]urea is not yet fully understood. However, it is believed to interact with proteins and enzymes involved in disease processes, such as cancer and inflammation. Additionally, it is believed to interact with receptors on the surface of cells, and to act as a pro-drug for the delivery of therapeutic agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, it has been shown to have anti-inflammatory activity in animal models. Furthermore, it has been shown to have potential anti-cancer activity in cell culture models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(pyridin-4-yloxy)phenyl]urea in laboratory experiments include its low toxicity, its ability to modulate the activity of enzymes and proteins involved in disease processes, and its potential to act as a pro-drug for the delivery of therapeutic agents. However, there are some limitations to using this compound in laboratory experiments. For example, it is not yet fully understood how it interacts with proteins and enzymes involved in disease processes, and further research is needed to understand its mechanism of action. Additionally, there is a lack of data on the long-term effects of this compound on human health.
Zukünftige Richtungen
The potential applications of 3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(pyridin-4-yloxy)phenyl]urea in scientific research are vast, and there are many potential future directions for research. These include further exploration of its ability to modulate the activity of enzymes and proteins involved in disease processes, its potential to act as a pro-drug for the delivery of therapeutic agents, and its ability to interact with receptors on the surface of cells. Additionally, further research is needed to understand the long-term effects of this compound on human health. Finally, further research is needed to explore the potential applications of this compound in drug discovery and drug delivery.
Synthesemethoden
3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(pyridin-4-yloxy)phenyl]urea is synthesized through a three-step process. The first step involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate and 4-(pyridin-4-yloxy) phenol in the presence of pyridine to give the desired product, this compound. The second step involves the reaction of the product with a base such as sodium hydroxide or potassium hydroxide to form the desired product, this compound. The third and final step involves the reaction of the product with a base such as sodium hydroxide or potassium hydroxide to form the desired product, this compound.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(pyridin-4-yloxy)phenyl]urea' involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-(pyridin-4-yloxy)benzoyl isocyanate to form the desired product.", "Starting Materials": [ "4-chloro-3-(trifluoromethyl)aniline", "4-(pyridin-4-yloxy)benzoyl isocyanate" ], "Reaction": [ "Step 1: Dissolve 4-chloro-3-(trifluoromethyl)aniline in a suitable solvent such as dichloromethane.", "Step 2: Add 4-(pyridin-4-yloxy)benzoyl isocyanate to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system such as ethyl acetate/hexanes.", "Step 4: Recrystallize the purified product from a suitable solvent such as ethanol to obtain the final product, '3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(pyridin-4-yloxy)phenyl]urea'." ] } | |
CAS-Nummer |
228400-44-0 |
Molekularformel |
C19H13ClF3N3O2 |
Molekulargewicht |
407.8 g/mol |
IUPAC-Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-pyridin-4-yloxyphenyl)urea |
InChI |
InChI=1S/C19H13ClF3N3O2/c20-17-6-3-13(11-16(17)19(21,22)23)26-18(27)25-12-1-4-14(5-2-12)28-15-7-9-24-10-8-15/h1-11H,(H2,25,26,27) |
InChI-Schlüssel |
XMBRISOLVGBCBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC=NC=C3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.